1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-(2,5-dimethylphenyl)thiourea
Overview
Description
1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-(2,5-dimethylphenyl)thiourea is an organic compound with the molecular formula C16H17ClN2S2 This compound is characterized by the presence of a thiourea group, a chlorophenyl group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-(2,5-dimethylphenyl)thiourea typically involves the reaction of 2-(4-chlorophenylthio)ethylamine with 2,5-dimethylphenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-(2,5-dimethylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-(2,5-dimethylphenyl)thiourea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-(2,5-dimethylphenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the thiourea group allows it to form strong hydrogen bonds and coordinate with metal ions, which can modulate its biological activity. The chlorophenyl and dimethylphenyl groups contribute to its lipophilicity and ability to penetrate biological membranes.
Comparison with Similar Compounds
- 1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-(2-methylphenyl)thiourea
- 1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-(2-furylmethyl)thiourea
- 2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide
Comparison: Compared to similar compounds, 1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-(2,5-dimethylphenyl)thiourea is unique due to the presence of both chlorophenyl and dimethylphenyl groups. This combination enhances its chemical stability and biological activity. The specific arrangement of these groups also influences its reactivity and interaction with molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)sulfanylethyl]-3-(2,5-dimethylphenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2S2/c1-12-3-4-13(2)16(11-12)20-17(21)19-9-10-22-15-7-5-14(18)6-8-15/h3-8,11H,9-10H2,1-2H3,(H2,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWXCNXAALTBRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NCCSC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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